(1R)-1-(3-Methyl(2-pyridyl))propylamine hcl
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Overview
Description
(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a propylamine group at the 1-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methylpyridine, which serves as the starting material.
Alkylation: The 3-methylpyridine undergoes alkylation with a suitable alkylating agent, such as 1-bromo-3-chloropropane, to introduce the propyl group at the 1-position.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 1-position.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted in anhydrous solvents.
Substitution: Electrophilic reagents like halogens, nitrating agents; often requires acidic or basic catalysts.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or other substituted pyridine derivatives.
Scientific Research Applications
(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various conditions, including neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with a wide range of applications in chemistry and industry.
3-Methylpyridine: A methyl-substituted pyridine with similar chemical properties but lacking the propylamine group.
Propylamine: A simple amine with a propyl group, used as a building block in organic synthesis.
Uniqueness
(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15ClN2 |
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Molecular Weight |
186.68 g/mol |
IUPAC Name |
(1R)-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h4-6,8H,3,10H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
RTUDSFHKHRXEQN-DDWIOCJRSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=CC=N1)C)N.Cl |
Canonical SMILES |
CCC(C1=C(C=CC=N1)C)N.Cl |
Origin of Product |
United States |
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